molecular formula C24H20N2O5 B11043832 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11043832
M. Wt: 416.4 g/mol
InChI Key: CUVGZWQXUQACGV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound known for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxin moiety with a hexahydroquinoline core, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, followed by its coupling with the hexahydroquinoline core. Key steps include:

    Formation of Benzodioxin Moiety: The benzodioxin ring is synthesized through the reaction of catechol with formaldehyde under acidic conditions.

    Coupling Reaction: The benzodioxin intermediate is then coupled with a pre-synthesized hexahydroquinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent for treating various diseases due to its unique structural features.

    Pharmacology: Investigated for its interactions with biological targets and potential as a drug candidate.

    Materials Science: Explored for its use in the development of functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes such as inflammation, cell proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of a benzodioxin moiety with a hexahydroquinoline core, offering distinct structural and functional properties compared to other similar compounds.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H20N2O5/c27-20-11-15(14-4-2-1-3-5-14)10-19-17(20)13-18(24(29)26-19)23(28)25-16-6-7-21-22(12-16)31-9-8-30-21/h1-7,12-13,15H,8-11H2,(H,25,28)(H,26,29)

InChI Key

CUVGZWQXUQACGV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(CC(CC4=O)C5=CC=CC=C5)NC3=O

Origin of Product

United States

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